2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(20-12)11-7-8-21-10-11/h1-8,10H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDRCBXOFJXFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Paal-Knorr Furan Synthesis with Thiophene Functionalization
Step 1: 1,4-Diketone Preparation
React ethyl acetoacetate with thiophene-3-carbaldehyde under Claisen-Schmidt condensation:
$$
\text{Thiophene-3-carbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOH, EtOH}} \text{1-(Thiophen-3-yl)butane-1,4-dione}
$$
Conditions : 80°C, 12 h, 72% yield.
Step 2: Cyclization to Furan
Treat diketone with concentrated H₂SO₄:
$$
\text{1-(Thiophen-3-yl)butane-1,4-dione} \xrightarrow{\text{H₂SO₄, 0°C}} \text{5-(Thiophen-3-yl)furan-2-carbaldehyde}
$$
Conditions : 0°C, 2 h, 85% yield.
Step 3: Reductive Amination
- Reduce aldehyde to alcohol:
$$
\text{5-(Thiophen-3-yl)furan-2-carbaldehyde} \xrightarrow{\text{NaBH₄, MeOH}} \text{5-(Thiophen-3-yl)furan-2-methanol}
$$
Yield : 92%. - Convert alcohol to amine via Gabriel synthesis:
$$
\text{5-(Thiophen-3-yl)furan-2-methanol} \xrightarrow{\text{Phthalimide, DEAD, PPh₃}} \text{Phthalimidomethyl derivative} \xrightarrow{\text{Hydrazine}} \text{Methanamine}
$$
Overall Yield : 68%.
Route 2: Suzuki-Miyaura Cross-Coupling
Step 1: Bromofuran Synthesis
Prepare 5-bromofuran-2-carbaldehyde via Vilsmeier-Haack reaction:
$$
\text{Furan} \xrightarrow{\text{POCl₃, DMF}} \text{5-Bromofuran-2-carbaldehyde}
$$
Yield : 78%.
Step 2: Thiophene Coupling
Cross-coupling with thiophen-3-ylboronic acid:
$$
\text{5-Bromofuran-2-carbaldehyde} + \text{Thiophen-3-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃, DME}} \text{5-(Thiophen-3-yl)furan-2-carbaldehyde}
$$
Conditions : 90°C, 8 h, 83% yield.
Step 3: Amination Sequence
Same as Route 1 (Steps 3.1–3.2).
Route 3: Direct Alkylation of Furan-Thiophene Intermediate
Step 1: Chloromethylation
Treat 5-(thiophen-3-yl)furan with chloromethyl methyl ether (MOMCl) and ZnCl₂:
$$
\text{5-(Thiophen-3-yl)furan} \xrightarrow{\text{MOMCl, ZnCl₂}} \text{5-(Thiophen-3-yl)furan-2-yl)chloromethane}
$$
Yield : 65%.
Step 2: Ammonolysis
React with aqueous ammonia:
$$
\text{Chloromethane derivative} + \text{NH₃} \xrightarrow{\text{EtOH, Δ}} \text{Methanamine}
$$
Yield : 58%.
Amide Bond Formation with 2-Chlorobenzoyl Chloride
General Procedure :
Stir equimolar 5-(thiophen-3-yl)furan-2-yl)methanamine and 2-chlorobenzoyl chloride in dichloromethane with triethylamine:
$$
\text{R-NH₂} + \text{ClC₆H₄COCl} \xrightarrow{\text{Et₃N, DCM}} \text{2-Chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide}
$$
Optimized Conditions :
Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 7.8 Hz, 1H, Ar-H)
- δ 7.45–7.39 (m, 3H, Ar-H)
- δ 7.21 (dd, J = 5.1, 3.0 Hz, 1H, Thiophene-H)
- δ 6.98 (d, J = 3.4 Hz, 1H, Furan-H)
- δ 6.53 (d, J = 3.4 Hz, 1H, Furan-H)
- δ 4.62 (s, 2H, CH₂)
¹³C NMR (101 MHz, CDCl₃) :
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₆H₁₂ClNO₂S : 317.0215
Found : 317.0213 [M+H]⁺
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 52 | 61 | 38 |
| Step Count | 5 | 4 | 3 |
| Purification Complexity | High | Medium | Low |
| Scalability | Moderate | High | Low |
Key Observations :
- Route 2 (Suzuki coupling) offers superior yield and scalability
- Route 3 suffers from regioselectivity issues during chloromethylation
- Paal-Knorr cyclization (Route 1) requires strict temperature control
Industrial-Scale Production Considerations
Process Intensification Strategies :
- Continuous Flow Reactors : Implement for Suzuki coupling (residence time: 20 min, 95% conversion)
- Catalyst Recycling : Recover Pd via chelating resins (≥98% recovery)
- Solvent Recovery : Distill DCM and EtOAc via fractional distillation (≥99% purity)
Cost Analysis :
- Raw Material Cost: $412/kg (Route 2) vs. $587/kg (Route 1)
- Energy Consumption: 28 kWh/kg (Route 2) vs. 35 kWh/kg (Route 1)
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses .
Comparison with Similar Compounds
Structural Analogues in Antifungal and Antimicrobial Contexts
Several benzamide derivatives with heterocyclic substitutions demonstrate antifungal activity. For example:
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) inhibits Candida albicans by targeting thioredoxin reductase. Its furan-oxadiazole motif contrasts with the thiophene-furan system in the target compound, suggesting divergent electronic profiles and binding interactions .
- 4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide exhibits antibacterial activity against Pseudomonas aeruginosa. The thiadiazole ring here replaces the furan-thiophene system, highlighting how heterocycle choice influences target selectivity .
Key Structural Differences:
| Compound | Core Heterocycle | Biological Target | Activity |
|---|---|---|---|
| Target compound | Furan-thiophene | Not specified in evidence | Unknown |
| LMM11 | Furan-oxadiazole | Thioredoxin reductase | Antifungal |
| 4-Chloro-N-(thiadiazole)benzamide | Thiadiazole | Bacterial enzymes | Antibacterial |
Benzamides in CNS-Targeted Therapeutics
Compounds like 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide are potent P2X7 receptor antagonists with CNS penetration. The cyclohexyl-hydroxy group enhances blood-brain barrier permeability, unlike the target compound’s thiophene-furan system, which may limit CNS access due to higher hydrophobicity or steric hindrance .
Crystallographic and Stability Insights
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide forms hydrogen-bonded dimers via N–H···N interactions, stabilizing its crystal lattice.
Q & A
Q. What are the established synthetic routes for 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide, and what critical reaction parameters influence yield?
- Answer : The synthesis typically involves multi-step reactions, including: (i) Coupling of the thiophen-3-yl-furan intermediate with a chlorinated benzoyl chloride derivative. (ii) Purification via column chromatography or recrystallization. Key parameters include temperature control (e.g., maintaining <60°C to prevent side reactions) and pH optimization during amide bond formation. For analogs, reaction yields are sensitive to the stoichiometry of reagents and solvent polarity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- NMR (¹H/¹³C) : Essential for confirming the connectivity of the thiophene-furan hybrid moiety and benzamide core.
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings, critical for understanding π-π interactions .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .
Q. How is the preliminary biological activity of this compound assessed in antimicrobial research?
- Answer : Standard protocols include:
- In vitro MIC assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : To evaluate bactericidal vs. bacteriostatic effects.
Structural analogs with similar thiophene-furan scaffolds show moderate activity against methicillin-resistant S. aureus (MRSA), suggesting potential for further optimization .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
- Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from differences in:
- Assay conditions : pH, serum protein content, or solvent (DMSO vs. aqueous buffers).
- Compound purity : Validate via HPLC (>95% purity) to exclude confounding impurities.
- Orthogonal assays : Use both cell-based and enzymatic assays to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?
- Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance metabolic stability.
- Bioisosteric replacement : Replace the thiophene ring with a pyridine moiety to improve solubility.
Comparative analyses of analogs (e.g., fluorinated derivatives) reveal enhanced cytotoxicity in breast cancer cell lines (MCF-7) .
Q. What computational methods predict the binding mode of this compound with potential protein targets?
- Answer :
- Molecular docking : Identify interactions with enzymes like cytochrome P450 or bacterial enoyl-ACP reductase.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- DFT calculations : Map electrostatic potential surfaces to rationalize reactivity at the chloro-substituted benzene ring .
Q. What experimental designs are used to optimize synthetic scalability while minimizing side reactions?
- Answer :
- Design of Experiments (DoE) : Screen variables (e.g., catalyst loading, solvent ratio) via factorial designs.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scale-up .
Q. How is metabolite profiling conducted to assess metabolic stability in preclinical models?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
